Regioisomeric Differentiation: 3‑Thienyl vs. 2‑Thienyl Substitution Alters Physicochemical and Predicted Biological Profiles
The 3‑thienyl substitution at position 6 creates a distinct molecular electrostatic potential surface compared to the 2‑thienyl isomer (CAS 338793‑64‑9). This regioisomeric difference is critical because patent data for related triazolopyrimidine anxiolytics show that 3‑thienyl and 2‑thienyl substituents are claimed as separate, non‑interchangeable embodiments due to differential receptor subtype binding [1]. Computed physicochemical properties for the target compound include XLogP3‑AA = 0.7, 2 H‑bond donors, and 6 H‑bond acceptors [2], whereas the 2‑thienyl isomer exhibits a predicted pKa of 4.60±0.30 , indicating distinct ionization behavior at physiological pH that impacts solubility and membrane permeability.
| Evidence Dimension | Physicochemical and pharmacological differentiation of thienyl regioisomers |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.7; HBD = 2; HBA = 6 [2] |
| Comparator Or Baseline | 2‑thienyl isomer (CAS 338793‑64‑9): predicted pKa = 4.60 ± 0.30 |
| Quantified Difference | Regioisomeric shift from 2‑thienyl to 3‑thienyl; distinct pKa and LogP profiles |
| Conditions | Computed descriptors (PubChem 2021.05.07) and predicted properties (ChemicalBook) |
Why This Matters
Regioisomeric identity dictates ionization state at physiological pH, directly affecting solubility, permeability, and target binding, making the 3‑thienyl compound non‑interchangeable with the 2‑thienyl analog.
- [1] US Patent 4,444,774. 7-Heteroaryl[1,2,4]triazolo[1,5-a]pyrimidines. Dusza JP, Tomcufcik AS, Albright JD. Filed 1982. Issued 1984. View Source
- [2] PubChem. Compound Summary for CID 2767336: 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2767336. View Source
